2-Thiophen-2-yl-3H-benzoimidazole-4-carboxylic acid

Descripción general

Descripción

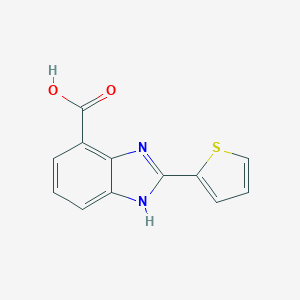

2-(2-thienyl)-1H-benzimidazole-4-carboxylic acid is a heterocyclic organic compound that features both a benzimidazole and a thiophene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-thienyl)-1H-benzimidazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminobenzimidazole with 2-thiophenecarboxylic acid under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the mixture is heated to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Análisis De Reacciones Químicas

Types of Reactions

2-(2-thienyl)-1H-benzimidazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The benzimidazole ring can be reduced under hydrogenation conditions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.

Substitution: Electrophilic reagents like bromine or chlorinating agents, and nucleophilic reagents like amines or thiols.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Reduced benzimidazole derivatives.

Substitution: Halogenated thiophene or substituted benzimidazole derivatives.

Aplicaciones Científicas De Investigación

Chemical Applications

Building Block for Synthesis

- 2-Thiophen-2-yl-3H-benzoimidazole-4-carboxylic acid serves as a vital building block in the synthesis of more complex heterocyclic compounds. Its functional groups allow for diverse chemical reactions, including oxidation, reduction, and substitution reactions.

Reactions Overview

| Reaction Type | Possible Products | Common Reagents |

|---|---|---|

| Oxidation | Thiophene sulfoxides or sulfones | Hydrogen peroxide, m-CPBA |

| Reduction | Dihydrobenzimidazole derivatives | Pd/C with hydrogen gas |

| Substitution | Halogenated thiophene derivatives | Bromine or chlorinating agents |

Biological Applications

Antimicrobial and Anticancer Properties

- Research indicates that this compound may exhibit antimicrobial and anticancer activities due to its ability to interact with biological macromolecules. Studies have shown that derivatives of benzimidazole compounds can inhibit the growth of various cancer cell lines and exhibit selective toxicity towards cancer cells compared to normal cells .

Case Study: Antiviral Activity

A study focusing on the synthesis of benzimidazole derivatives linked to pyrimidines demonstrated that certain modifications led to potent inhibitors of hepatitis C virus (HCV) RNA replication. Compounds derived from similar scaffolds exhibited lower cytotoxicity against normal cells while effectively inhibiting viral replication, highlighting the therapeutic potential of such compounds .

Medicinal Applications

Therapeutic Properties

- The compound has been explored for its potential therapeutic effects, including anti-inflammatory and antioxidant activities. Its structure allows for interactions with various biological targets, making it a candidate for drug development.

Case Study: APJ Receptor Modulation

Research into benzimidazole-carboxylic acid derivatives has shown promise as modulators of the APJ receptor, which is associated with blood pressure regulation. These compounds could potentially offer new avenues for treating hypertension and related metabolic disorders .

Industrial Applications

Organic Semiconductors

- The unique electronic properties of this compound make it suitable for use in organic semiconductors. Its application in photovoltaic cells is particularly noteworthy, contributing to advancements in renewable energy technologies.

Material Development

The compound is also utilized in developing advanced materials for electronic devices due to its stability and conductivity properties.

Mecanismo De Acción

The mechanism of action of 2-(2-thienyl)-1H-benzimidazole-4-carboxylic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed pharmacological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological context .

Comparación Con Compuestos Similares

Similar Compounds

Thiazoles: Compounds containing a thiazole ring, such as sulfathiazole and ritonavir.

Imidazoles: Compounds like benzimidazole and its derivatives.

Thiophenes: Compounds such as 2-thiophenecarboxylic acid and its derivatives

Uniqueness

2-(2-thienyl)-1H-benzimidazole-4-carboxylic acid is unique due to its combination of a benzimidazole and a thiophene ring, which imparts distinct chemical and biological properties.

Actividad Biológica

2-Thiophen-2-yl-3H-benzoimidazole-4-carboxylic acid (CAS No. 124340-77-8) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

The compound features a benzoimidazole core fused with a thiophene ring and a carboxylic acid functional group, which may contribute to its biological properties. The molecular structure can be represented as follows:

Mechanisms of Biological Activity

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, including acetylcholinesterase (AChE) and tyrosinase, which are relevant in the treatment of neurodegenerative diseases and skin disorders respectively .

- Antioxidant Properties : Research indicates that derivatives of this compound exhibit significant antioxidant activity, which can mitigate oxidative stress-related damage .

- Antimicrobial Activity : Compounds within this class have been evaluated for their antimicrobial properties against various pathogens, suggesting potential applications in treating infections .

In Vitro Studies

Several studies have focused on the synthesis and biological evaluation of 2-thiophen-2-yl-3H-benzoimidazole derivatives:

- Acetylcholinesterase Inhibition : A study found that certain derivatives exhibited inhibitory activity against AChE with IC50 values comparable to standard drugs used for Alzheimer’s disease treatment .

- Tyrosinase Inhibition : The compound demonstrated promising activity against tyrosinase, with IC50 values indicating effective inhibition comparable to known inhibitors like kojic acid .

Case Studies

- Anticancer Activity : A case study reported the synthesis of benzoimidazole derivatives that showed cytotoxic effects on cancer cell lines, suggesting that 2-thiophen-2-yl-3H-benzoimidazole could be further explored for anticancer therapies .

- Antimicrobial Efficacy : Another investigation highlighted the antimicrobial properties of related compounds against Gram-positive and Gram-negative bacteria, indicating a broad spectrum of activity that warrants further exploration in drug development .

Table 1: Biological Activities of 2-Thiophen-2-yl-3H-benzoimidazole Derivatives

Propiedades

IUPAC Name |

2-thiophen-2-yl-1H-benzimidazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O2S/c15-12(16)7-3-1-4-8-10(7)14-11(13-8)9-5-2-6-17-9/h1-6H,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQFMKFSAZCQYAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)NC(=N2)C3=CC=CS3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80587667 | |

| Record name | 2-(Thiophen-2-yl)-1H-benzimidazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80587667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124340-77-8 | |

| Record name | 2-(2-Thienyl)-1H-benzimidazole-7-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124340-77-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Thiophen-2-yl)-1H-benzimidazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80587667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.